2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxyphenyl)propanamide
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Overview
Description
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure that includes brominated dioxo groups and a methoxyphenyl moiety, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the octahydro-2H-4,7-methanoisoindole core: This step could involve a Diels-Alder reaction followed by hydrogenation.
Formation of the dioxo groups: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction.
Formation of the propanamide moiety: This could be achieved through amidation reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl or propanamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional carbonyl-containing compounds, while reduction could produce dehalogenated or alcohol-containing derivatives.
Scientific Research Applications
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[521
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)propanamide
- 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-chlorophenyl)propanamide
Uniqueness
The uniqueness of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxyphenyl)propanamide lies in its specific substitution pattern and the presence of both brominated dioxo groups and a methoxyphenyl moiety. These features may confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
488832-30-0 |
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Molecular Formula |
C19H20Br2N2O4 |
Molecular Weight |
500.2g/mol |
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H20Br2N2O4/c1-8(17(24)22-11-5-3-4-6-12(11)27-2)23-18(25)13-9-7-10(14(13)19(23)26)16(21)15(9)20/h3-6,8-10,13-16H,7H2,1-2H3,(H,22,24) |
InChI Key |
FTMTXESUGBVYCA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
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